N-{[(4-Bromo-3-methylphenoxy)acetyl]oxy}-4-chlorobenzamide
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Overview
Description
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is an organic compound with the molecular formula C15H12BrClNO3 This compound is characterized by the presence of a chlorophenyl group, a formamido group, and a bromo-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-(4-bromo-3-methylphenoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromo-methylphenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy acetates, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound.
Scientific Research Applications
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-(4-bromo-3-methylphenoxy)acetate
- 2-(4-Chloro-3-methylphenoxy)-N’-(5’-substituted aryl)-furan-2’-yl-methylidene-acetohydrazides
Uniqueness
(4-CHLOROPHENYL)FORMAMIDO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
6091-09-4 |
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Molecular Formula |
C16H13BrClNO4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(4-chlorobenzoyl)amino] 2-(4-bromo-3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H13BrClNO4/c1-10-8-13(6-7-14(10)17)22-9-15(20)23-19-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
CLNVBNXSUNXCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ONC(=O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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